molecular formula C16H25ClN2O2 B1174562 tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride CAS No. 154206-10-7

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride

Cat. No.: B1174562
CAS No.: 154206-10-7
M. Wt: 312.83 g/mol
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Description

tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the tert-butyl carbamate moiety. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group onto the pyrrolidine ring.

    Addition of the tert-Butyl Carbamate Group: This is typically done using tert-butyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for binding studies with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate
  • tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate acetate
  • tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate sulfate

Uniqueness: tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

Tert-butyl (trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is a synthetic compound with potential pharmacological applications. Its structure includes a tert-butyl group, a carbamate moiety, and a trans-4-phenylpyrrolidine segment, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula: C16H25ClN2O2
  • Molecular Weight: 312.83 g/mol
  • CAS Number: 154206-10-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes.

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : The compound has been shown to provide neuroprotection against oxidative stress and neuroinflammation. In vitro studies indicate that it can protect astrocytes from amyloid-beta-induced toxicity, potentially through the modulation of inflammatory cytokines like TNF-α and oxidative stress markers .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cognitive Enhancement : Due to its AChE inhibitory activity, the compound may improve cognitive functions and memory in models of cognitive impairment.
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : Research indicates that compounds structurally similar to this compound exhibit significant inhibition of AChE and β-secretase activities, with IC50 values indicating moderate potency .
  • Neuroprotective Studies : In studies involving astrocytes exposed to amyloid-beta peptides, related compounds showed increased cell viability when co-treated with these peptides, suggesting a protective effect against neurotoxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameCAS NumberAChE Inhibition IC50Neuroprotective EffectNotes
Tert-butyl (trans-4-phenyipyrrolidin-3-yl)carbamate154206-10-7ModerateYesPotential cognitive enhancer
Tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate2367002-73-9LowNoDifferent substituent effects
Tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate1260602-53-6HighYesEnhanced receptor selectivity

Properties

IUPAC Name

tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSIOWMNGYKFF-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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